molecular formula C17H11Cl3N2OS2 B2868159 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide CAS No. 338957-66-7

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide

Cat. No. B2868159
CAS RN: 338957-66-7
M. Wt: 429.76
InChI Key: XNALVVIDNFLPCU-UHFFFAOYSA-N
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Description

“N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide” is a chemical compound with the molecular formula C17H11Cl3N2OS2. It has a molecular weight of 429.77 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C17H11Cl3N2OS2. It contains a thiazole ring, which is a type of heterocyclic compound that consists of a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Studies on compounds related to acetaminophen, such as intravenous paracetamol, have provided valuable information on pharmacokinetics, especially in specific populations like the elderly. For instance, research has highlighted the significance of age and sex in affecting the pharmacokinetics of paracetamol, with older patients exhibiting higher exposure levels (Liukas et al., 2011). Such studies underscore the importance of understanding drug metabolism and clearance mechanisms in different patient demographics.

Environmental Health and Safety

Research on chlorophenols and phenoxyherbicides has underscored the environmental and health safety concerns associated with chemical exposure. For example, investigations into the association between phenoxyherbicides, chlorophenols, and soft tissue sarcoma highlight the need for continued scrutiny of chemical safety and its implications for human health (Smith et al., 1984).

Therapeutic Applications and Safety

The study of various compounds for therapeutic applications often involves assessing their safety and efficacy. For example, research into the antiarrhythmic effects of lorcainide and the tolerance of cefazedone illustrates the ongoing efforts to develop safe and effective treatments for various conditions (Meinertz et al., 1980; Züllich & Sack, 1979). These studies contribute to the broader understanding of drug action mechanisms and potential side effects.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. This could involve exploring its reactivity under various conditions, studying its interactions with biological targets, and evaluating its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dichlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2OS2/c18-11-5-2-1-4-10(11)14-8-25-17(21-14)22-15(23)9-24-16-12(19)6-3-7-13(16)20/h1-8H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNALVVIDNFLPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CSC3=C(C=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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